molecular formula C8H14N2 B136507 1-Ethyl-4-isopropyl-1H-imidazole CAS No. 154385-47-4

1-Ethyl-4-isopropyl-1H-imidazole

Cat. No. B136507
CAS RN: 154385-47-4
M. Wt: 138.21 g/mol
InChI Key: PQWPVOKMZRSQQM-UHFFFAOYSA-N
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Description

1-Ethyl-4-isopropyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-isopropyl-1H-imidazole varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit various enzymes and signaling pathways involved in the progression of cancer and inflammation. In materials science, it acts as a crosslinking agent or a building block for the synthesis of polymers and materials with unique properties. In catalysis, it acts as a ligand or a catalyst for various reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In the pharmaceutical industry, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In addition, it has been shown to modulate various signaling pathways and enzymes involved in the progression of these diseases. In materials science, it has been shown to improve the mechanical, thermal, and electrical properties of polymers and materials.

Advantages and Limitations for Lab Experiments

1-Ethyl-4-isopropyl-1H-imidazole has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis and purification. It is also stable under a wide range of conditions, making it suitable for various applications. However, its solubility and reactivity can vary depending on the solvent and reaction conditions, which can affect the yield and purity of the product. In addition, its toxicity and potential side effects need to be carefully considered when using it in biological experiments.

Future Directions

There are several future directions for the study of 1-Ethyl-4-isopropyl-1H-imidazole. In the pharmaceutical industry, it can be further investigated as a potential drug candidate for the treatment of various diseases. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties. In addition, its potential applications in catalysis, electrochemistry, and sensing can be further explored. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Its ease of synthesis and purification, stability, and potential applications make it a promising candidate for further study. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.

Synthesis Methods

1-Ethyl-4-isopropyl-1H-imidazole can be synthesized by a variety of methods. One of the most common methods is the reaction of 1-ethylimidazole with isopropylamine in the presence of a catalyst. Another method involves the reaction of 1-ethylimidazole with isopropyl chloride in the presence of a base. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

1-Ethyl-4-isopropyl-1H-imidazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In the field of materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In addition, it has been studied for its potential applications in catalysis, electrochemistry, and sensing.

properties

CAS RN

154385-47-4

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethyl-4-propan-2-ylimidazole

InChI

InChI=1S/C8H14N2/c1-4-10-5-8(7(2)3)9-6-10/h5-7H,4H2,1-3H3

InChI Key

PQWPVOKMZRSQQM-UHFFFAOYSA-N

SMILES

CCN1C=C(N=C1)C(C)C

Canonical SMILES

CCN1C=C(N=C1)C(C)C

synonyms

1H-Imidazole,1-ethyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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